6-Quinolinecarboxamide, 7-hydroxy-8-iodo-N,N-dimethyl-
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-HYDROXY-8-IODO-N,N-DIMETHYLQUINOLINE-6-CARBOXAMIDE typically involves the iodination of a quinoline precursor followed by the introduction of the carboxamide group. One common method includes the following steps:
Iodination: The quinoline precursor is treated with iodine and an oxidizing agent to introduce the iodine atom at the 8th position.
Hydroxylation: The hydroxyl group is introduced at the 7th position using a suitable hydroxylating agent.
Carboxamide Formation: The N,N-dimethylcarboxamide group is introduced through a reaction with dimethylamine and a carboxylating agent.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
7-HYDROXY-8-IODO-N,N-DIMETHYLQUINOLINE-6-CARBOXAMIDE undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a quinone derivative.
Reduction: The iodine atom can be reduced to a hydrogen atom, resulting in the formation of a deiodinated product.
Substitution: The iodine atom can be substituted with other functional groups, such as halogens or alkyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Halogenation reagents like N-bromosuccinimide (NBS) or alkylating agents are employed.
Major Products
Oxidation: Quinone derivatives.
Reduction: Deiodinated quinoline derivatives.
Substitution: Various substituted quinoline derivatives.
Scientific Research Applications
7-HYDROXY-8-IODO-N,N-DIMETHYLQUINOLINE-6-CARBOXAMIDE has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex quinoline derivatives.
Biology: Investigated for its potential as an antimicrobial and antiviral agent.
Medicine: Explored for its anticancer properties and potential use in drug development.
Industry: Utilized in the development of dyes and pigments due to its unique chemical properties
Mechanism of Action
The mechanism of action of 7-HYDROXY-8-IODO-N,N-DIMETHYLQUINOLINE-6-CARBOXAMIDE involves its interaction with specific molecular targets and pathways:
Molecular Targets: It binds to enzymes and receptors involved in cellular processes, such as DNA replication and protein synthesis.
Comparison with Similar Compounds
Similar Compounds
7-HYDROXY-8-IODOQUINOLINE: Lacks the N,N-dimethylcarboxamide group but shares similar biological activities.
8-IODOQUINOLINE-6-CARBOXAMIDE: Lacks the hydroxyl group but has comparable chemical properties.
7-HYDROXYQUINOLINE-6-CARBOXAMIDE: Lacks the iodine atom but exhibits similar reactivity.
Uniqueness
7-HYDROXY-8-IODO-N,N-DIMETHYLQUINOLINE-6-CARBOXAMIDE is unique due to the presence of both the hydroxyl and iodine groups, along with the N,N-dimethylcarboxamide moiety. This combination of functional groups enhances its chemical reactivity and potential biological activities .
Properties
CAS No. |
829666-47-9 |
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Molecular Formula |
C12H11IN2O2 |
Molecular Weight |
342.13 g/mol |
IUPAC Name |
7-hydroxy-8-iodo-N,N-dimethylquinoline-6-carboxamide |
InChI |
InChI=1S/C12H11IN2O2/c1-15(2)12(17)8-6-7-4-3-5-14-10(7)9(13)11(8)16/h3-6,16H,1-2H3 |
InChI Key |
LOPCFELLQZXMPJ-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)C(=O)C1=C(C(=C2C(=C1)C=CC=N2)I)O |
Origin of Product |
United States |
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